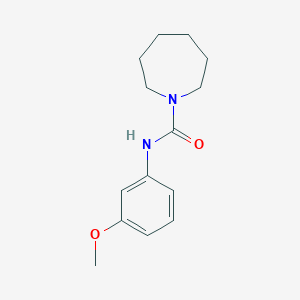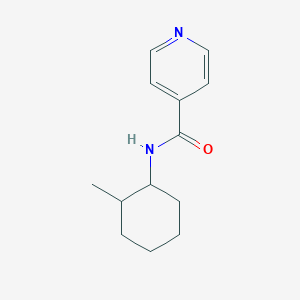
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, also known as MPDPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPDPH is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
科学研究应用
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been used in various scientific research applications, including as a fluorescent probe for the detection of copper ions in biological systems. 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has also been used as a ligand for the preparation of metal complexes, and as a catalyst for the synthesis of benzimidazoles. Additionally, 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid β-peptide.
作用机制
The mechanism of action of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is not fully understood, but it is believed to involve the formation of a metal complex with copper ions. The complex then interacts with amyloid β-peptide, preventing its aggregation and reducing its toxicity. 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been shown to have various biochemical and physiological effects, including the ability to cross the blood-brain barrier and accumulate in the brain. 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has also been shown to have antioxidant properties, and to reduce oxidative stress in cells. Additionally, 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one in lab experiments is its ability to selectively bind to copper ions, making it a useful probe for the detection of copper in biological systems. Additionally, 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of using 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one research, including the development of new synthetic methods for the compound, and the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one and its interactions with copper ions and amyloid β-peptide. Finally, the potential use of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one as a diagnostic tool for Alzheimer's disease should be explored further, as it may have the ability to detect the disease at an early stage.
合成方法
3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can be synthesized using various methods, including the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-methylpyrrolidine-2-carbaldehyde in the presence of a base. The reaction results in the formation of 3-amino-4-(1-methylpyrrolidin-2-ylidene)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one as a yellow solid with a melting point of 218-220°C. Other methods of synthesis include the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-methylpyrrolidin-2-one, and the reaction of 3-amino-1-phenyl-1H-pyrazol-5(4H)-one with 1-formyl-1-methylpyrrolidinium iodide.
属性
IUPAC Name |
(4Z)-5-amino-4-(1-methylpyrrolidin-2-ylidene)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-17-9-5-8-11(17)12-13(15)16-18(14(12)19)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,15,16)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGGVQPVYSBVNR-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=C2C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/2\C(=NN(C2=O)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B7469803.png)
![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)
![1-[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7469817.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)
